3-bromo-N-[2-(butan-2-yl)phenyl]-4-ethoxybenzamide
Overview
Description
3-bromo-N-[2-(butan-2-yl)phenyl]-4-ethoxybenzamide is a useful research compound. Its molecular formula is C19H22BrNO2 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-bromo-N-(2-sec-butylphenyl)-4-ethoxybenzamide is 375.08339 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antidiabetic Potential
One study highlights the antidiabetic effects of a related compound, SN158, through PPARα/γ dual activation in ob/ob mice. This compound interacted with both PPARα and PPARγ, increasing their transcriptional activities and leading to an increase in adipogenic differentiation and fatty acid oxidation. It significantly lowered plasma levels of glucose, triglycerides, and free fatty acids without causing severe weight gain or hepatomegaly, suggesting its potential as a therapeutic agent against type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Material Science Applications
Research in material science has shown that the reaction of ethylbenzene derivatives with di-tert-butyl diperoxyoxalate in the presence of stable nitroxide radicals can yield alkoxyamines with significant yields. These alkoxyamines have been used to initiate "living" radical polymerization, leading to the synthesis of well-controlled block copolymers. This demonstrates the compound's relevance in synthesizing advanced polymer materials with potential applications in various industries (Miura et al., 1999).
Antioxidant Activity
A study on the marine red alga Rhodomela confervoides identified new nitrogen-containing bromophenols, showing potent scavenging activity against DPPH radicals. These compounds displayed moderate activity against ABTS radicals, indicating their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Antibacterial Activity
Bromophenols isolated from Rhodomela confervoides have shown significant antibacterial activity. One study identified two bromophenols that were most active against various bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Xu et al., 2003).
Properties
IUPAC Name |
3-bromo-N-(2-butan-2-ylphenyl)-4-ethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-4-13(3)15-8-6-7-9-17(15)21-19(22)14-10-11-18(23-5-2)16(20)12-14/h6-13H,4-5H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTYVGNPHGZVFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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